molecular formula C20H22N2O2S2 B2357350 (E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(p-tolylthio)butanamide CAS No. 1007263-88-8

(E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(p-tolylthio)butanamide

Cat. No.: B2357350
CAS No.: 1007263-88-8
M. Wt: 386.53
InChI Key: ZIZBQJSJHMCQJN-QZQOTICOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a derivative of benzo[d]thiazoles . Benzo[d]thiazoles are a class of heterocyclic compounds containing a benzene ring fused to a thiazole ring. They are known for their diverse bioactivities and are used in medicinal chemistry, drug design, and advanced materials .


Synthesis Analysis

While specific synthesis methods for this compound were not found, benzo[d]thiazoles can be synthesized using a catalyst-free microwave-assisted procedure . This method provides rapid access to functionalized benzo[d]imidazo[2,1-b]thiazoles from 2-aminobenzothiazole .

Scientific Research Applications

Photodynamic Therapy

The compound (E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(p-tolylthio)butanamide, due to its molecular structure, has potential applications in photodynamic therapy, particularly in cancer treatment. This application is supported by the research on zinc phthalocyanine derivatives substituted with benzenesulfonamide groups, which have shown significant potential as Type II photosensitizers in photodynamic therapy for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial Activity

Compounds similar in structure to this compound have demonstrated significant antimicrobial activities. For example, a series of N-(5-(2-(5-(arylidene)-4-oxo-3-phenylthiazolidin-2-ylidene)hydrazinecarbonyl)-4-methylthiazol-2-yl)-4-methoxybenzamides displayed considerable antibacterial activity against various bacterial strains (Desai, Rajpara, & Joshi, 2013). This suggests that this compound may have similar properties.

Anticancer Properties

Thiazole derivatives, closely related to this compound, have shown promising anticancer activities. A research study on 4-thiazolidinones containing benzothiazole moiety revealed significant anticancer activity against various cancer cell lines (Havrylyuk, Mosula, Zimenkovsky, Vasylenko, Gzella, & Lesyk, 2010). This indicates a potential avenue for exploring anticancer applications of the compound .

Synthetic Herbicides

Compounds structurally related to this compound have been researched as potential synthetic herbicides. For example, the study of 3-(methoxycarbonylmethylene)isobenzofuran-1-imines demonstrated notable herbicidal activity, suggesting that similar compounds could serve as effective synthetic herbicides (Araniti, Mancuso, Ziccarelli, Sunseri, & Abenavoli, 2014).

Optoelectronic and Photonic Applications

The structure of this compound is conducive to applications in optoelectronics and photonics. Research on azo derivatives, including compounds with similar structural features, has shown potential for such applications due to their light-absorbing properties (Huo, Shahab, Saud, Cheng, Peng, Sheikhi, Alnajjar, & Kaviani, 2021).

Properties

IUPAC Name

N-(6-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)-4-(4-methylphenyl)sulfanylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O2S2/c1-14-6-9-16(10-7-14)25-12-4-5-19(23)21-20-22(2)17-11-8-15(24-3)13-18(17)26-20/h6-11,13H,4-5,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIZBQJSJHMCQJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCCCC(=O)N=C2N(C3=C(S2)C=C(C=C3)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.